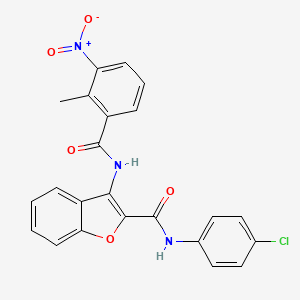

![molecular formula C18H28N2O4 B2521503 1-(2-cyclohexyl-2-hydroxyethyl)-3-[(3,4-dimethoxyphenyl)methyl]urea CAS No. 1351641-47-8](/img/structure/B2521503.png)

1-(2-cyclohexyl-2-hydroxyethyl)-3-[(3,4-dimethoxyphenyl)methyl]urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

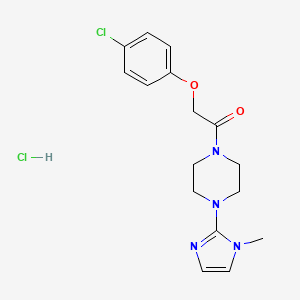

1-(2-cyclohexyl-2-hydroxyethyl)-3-[(3,4-dimethoxyphenyl)methyl]urea is a useful research compound. Its molecular formula is C18H28N2O4 and its molecular weight is 336.432. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Urease Inhibitors and Medical Applications

Urease is an enzyme that catalyzes the hydrolysis of urea, involved in infections caused by Helicobacter pylori in the gastric tract and Proteus species in the urinary tract. Research has focused on urease inhibitors, including urea derivatives, as potential drugs for treating these infections. The compound acetohydroxamic acid, a known urease inhibitor, has been clinically used but exhibits severe side effects, highlighting the need for alternative inhibitors with fewer side effects. This research area remains active, with patents related to herbal extracts as sources of urease inhibitors being considered for complementary or alternative therapy (Kosikowska & Berlicki, 2011).

Environmental Presence and Effects of Parabens

Parabens, including esters of para-hydroxybenzoic acid like methylparaben and propylparaben, are used as preservatives in various products. Despite their biodegradability, parabens persist at low concentrations in environments due to continuous introduction. This persistence, along with their potential as weak endocrine disruptors, underscores the importance of understanding the environmental behavior of chemical compounds, including urea derivatives (Haman et al., 2015).

Urea Biosensors and Health Monitoring

Urea concentration in the human body is an important health indicator, with imbalances associated with various diseases. Research into urea biosensors, utilizing enzyme urease for detection, provides a basis for non-invasive health monitoring. Advances in materials used for enzyme immobilization in biosensors open avenues for improved health diagnostics, applicable to both clinical settings and personal health devices (Botewad et al., 2021).

Urea in Ruminant Nutrition

Urea serves as a non-protein nitrogen source in ruminant diets, offering an economical alternative to feed proteins. Research into the metabolism of urea in ruminants, facilitated by rumen bacterial urease, aims to improve the efficiency of urea utilization. This not only has implications for agricultural practices but also for the environmental management of nitrogen (Jin et al., 2018).

Urea Derivatives in Drug Design

Ureas exhibit unique hydrogen-binding capabilities, making them integral in drug-target interactions. Research has explored various urea derivatives as modulators of biological targets, including kinases and enzymes involved in cancer and inflammatory diseases. This highlights the versatility of urea derivatives in medicinal chemistry, with potential applications in developing new therapeutic agents (Jagtap et al., 2017).

Properties

IUPAC Name |

1-(2-cyclohexyl-2-hydroxyethyl)-3-[(3,4-dimethoxyphenyl)methyl]urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2O4/c1-23-16-9-8-13(10-17(16)24-2)11-19-18(22)20-12-15(21)14-6-4-3-5-7-14/h8-10,14-15,21H,3-7,11-12H2,1-2H3,(H2,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWPRLGLHVUGORN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CNC(=O)NCC(C2CCCCC2)O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chloro-4-fluorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2521424.png)

![8-cyclopentyl-1,6,7-trimethyl-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2521425.png)

![4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]naphthalene-1-carbonitrile](/img/structure/B2521427.png)

![4-[4-(1H-pyrazol-1-yl)benzenesulfonyl]-1-(pyridin-2-yl)piperazin-2-one](/img/structure/B2521430.png)

![2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B2521440.png)

![N-(4-amino-2-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide](/img/no-structure.png)